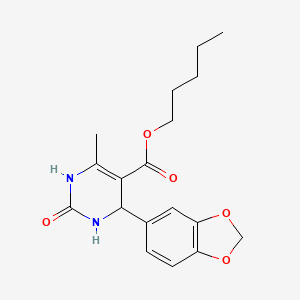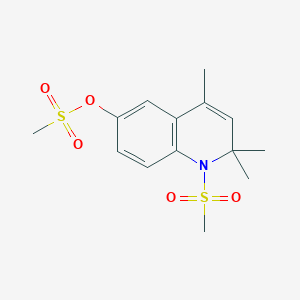
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-ジメチル-2,6-ジオキソ-1,2,3,6-テトラヒドロ-7H-プリン-7-イル)-N-(4-エチルフェニル)アセトアミドは、プリン環系に様々な官能基が置換された複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(1,3-ジメチル-2,6-ジオキソ-1,2,3,6-テトラヒドロ-7H-プリン-7-イル)-N-(4-エチルフェニル)アセトアミドの合成は、通常、複数段階を伴います。
プリン環の形成: プリン環は、尿素やマロン酸誘導体などの単純な前駆体から出発して、一連の縮合反応によって合成できます。
置換反応:
アセトアミド形成: 最後の段階では、アミド結合の形成を促進する条件下で、プリン誘導体を4-エチルフェニル酢酸でアシル化します。
工業生産方法
工業的な環境では、この化合物の生産は、収率と純度を最大限に高めるための最適化された反応条件を用いる可能性が高くなります。これには、触媒の使用、温度と圧力の制御、再結晶化やクロマトグラフィーなどの精製工程が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にプリン環で酸化反応を起こし、様々な酸化誘導体の形成につながります。
還元: 還元反応はカルボニル基を標的にすることができ、それらをヒドロキシル基に変換する可能性があります。
置換: 芳香族環とプリン環は、それぞれ求電子置換反応と求核置換反応を起こすことができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、ハロアルカン、アミンやチオールなどの求核剤。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はヒドロキシル化されたプリン誘導体を生成する可能性がある一方で、置換反応は芳香族環またはプリン環に様々な官能基を導入する可能性があります。
科学研究への応用
化学
化学では、この化合物は、その反応性とより複雑な分子のビルディングブロックとしての可能性について研究されています。そのユニークな構造は、様々な合成アプリケーションに適しています。
生物学
生物学研究では、この化合物は、酵素やその他の生体分子との相互作用について調査される可能性があります。そのプリン構造は、ヌクレオチドアナログ研究における潜在的な役割を示唆しています。
医学
この化合物の構造は、潜在的な薬理学的活性を示唆しています。特に、プリンアナログが効果的であることが知られている領域、例えば抗ウイルス治療や抗がん治療において、治療薬としての可能性を探求することができます。
産業
工業では、この化合物は、高度な材料の合成や、他の貴重な化学物質の前駆体として使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a candidate for various synthetic applications.
Biology
In biological research, the compound may be investigated for its interactions with enzymes and other biomolecules. Its purine structure suggests potential roles in nucleotide analog studies.
Medicine
The compound’s structure hints at possible pharmacological activities. It could be explored for its potential as a therapeutic agent, particularly in areas where purine analogs are known to be effective, such as antiviral or anticancer treatments.
Industry
In industry, the compound might be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.
作用機序
2-(1,3-ジメチル-2,6-ジオキソ-1,2,3,6-テトラヒドロ-7H-プリン-7-イル)-N-(4-エチルフェニル)アセトアミドがその効果を発揮するメカニズムは、その特定の用途によって異なります。生物学的文脈では、酵素や受容体と相互作用して、生化学的経路に影響を与える可能性があります。プリン環は天然ヌクレオチドを模倣し、DNAまたはRNA合成を妨げる可能性があります。
類似の化合物との比較
類似の化合物
カフェイン: 刺激作用を持つもう1つのプリン誘導体。
テオブロミン: チョコレートに含まれ、カフェインと構造が似ています。
アロプリノール: 痛風治療に使用されるキサンチンオキシダーゼを阻害するプリンアナログ。
ユニークさ
2-(1,3-ジメチル-2,6-ジオキソ-1,2,3,6-テトラヒドロ-7H-プリン-7-イル)-N-(4-エチルフェニル)アセトアミドを際立たせているのは、その特定の置換パターンです。これは、他のプリン誘導体と比較して、ユニークな反応性と生物学的活性を付与する可能性があります。
類似化合物との比較
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in chocolate, similar in structure to caffeine.
Allopurinol: Used to treat gout, a purine analog that inhibits xanthine oxidase.
Uniqueness
What sets 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-ethylphenyl)acetamide apart is its specific substitution pattern, which could confer unique reactivity and biological activity compared to other purine derivatives.
特性
分子式 |
C17H19N5O3 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C17H19N5O3/c1-4-11-5-7-12(8-6-11)19-13(23)9-22-10-18-15-14(22)16(24)21(3)17(25)20(15)2/h5-8,10H,4,9H2,1-3H3,(H,19,23) |
InChIキー |
HPGCRLDPGZRWJJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole](/img/structure/B11652415.png)
![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11652427.png)
![ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11652431.png)
![(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11652435.png)
![2-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652441.png)

![{2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl}methanediyl diacetate](/img/structure/B11652446.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11652457.png)
![1-(4-chlorophenyl)-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]methanamine](/img/structure/B11652464.png)


![2-{[(4-Iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11652491.png)
![N-[3-(benzylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11652502.png)
![(6Z)-6-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652506.png)
